(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone
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Description
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone, also known as DIPM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Necroptosis Inhibition
Necroptosis is a form of programmed cell death that plays a crucial role in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. Researchers have explored the potential of 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone derivatives as necroptosis inhibitors . Notably, compound 26 demonstrated potent anti-necroptotic activity in both human and mouse cellular assays. It effectively inhibited receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis. Molecular docking studies revealed that compound 26 binds to the allosteric pocket of RIPK1, making it a promising lead for future necroptosis inhibitor development.
Other Potential Applications
While necroptosis inhibition stands out, this compound may have additional applications. However, further research is needed to explore its effects in other contexts. Some potential areas include:
a. Neuroprotection: Given the involvement of necroptosis in neurodegenerative diseases, investigating whether this compound protects neurons from cell death could be valuable.
b. Inflammation Modulation: Inflammatory processes often contribute to disease progression. Researchers could explore whether 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone derivatives have anti-inflammatory effects.
c. Cancer Therapy: Considering the link between necroptosis and cancer, evaluating the compound’s impact on cancer cell survival and tumor growth could be insightful.
d. Allosteric Modulation: Understanding the precise binding mechanism of compound 26 to RIPK1’s allosteric site may reveal broader applications in allosteric drug design.
properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(8-2-4-15-7-8)13-3-1-10-9(6-13)5-12-16-10/h2,4-5,7H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVBIEKYTVBKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone |
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